![molecular formula C18H20N6 B2528628 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380067-44-5](/img/structure/B2528628.png)
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. It is commonly known as CBP-307 and has been a subject of scientific research due to its potential therapeutic applications.
科学的研究の応用
CBP-307 has been a subject of scientific research due to its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as cell division, circadian rhythm, and DNA damage response. CK1δ has also been implicated in the development of certain types of cancer, making it a potential target for cancer therapy. CBP-307 has also been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
CBP-307 acts as a potent and selective inhibitor of CK1δ by binding to the ATP-binding site of the enzyme. This inhibits the activity of CK1δ, which in turn affects various cellular processes that are regulated by the enzyme. The inhibition of CK1δ by CBP-307 has been found to have a significant impact on the circadian rhythm of cells, which is important for the proper functioning of various physiological processes.
Biochemical and Physiological Effects:
CBP-307 has been found to have various biochemical and physiological effects. It has been found to affect the circadian rhythm of cells, which is important for the proper functioning of various physiological processes such as sleep-wake cycles, hormone secretion, and metabolism. CBP-307 has also been found to have potential neuroprotective effects in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
CBP-307 has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, making it a useful tool for studying the role of CK1δ in various cellular processes. CBP-307 also has potential therapeutic applications in the treatment of various diseases, making it a promising candidate for drug development. However, CBP-307 has certain limitations for lab experiments. It is a complex chemical compound that requires a multi-step synthesis process, making it difficult and time-consuming to produce. CBP-307 also has limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on CBP-307. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the role of CK1δ in the development of various types of cancer and to investigate the potential of CBP-307 as a cancer therapy. Additionally, further research is needed to optimize the synthesis process of CBP-307 and to improve its solubility and bioavailability for use in drug development.
合成法
CBP-307 can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 6-cyclobutyl-4-hydroxypyrimidine with 1-bromo-4-chlorobutane to form 6-cyclobutyl-4-(4-chlorobutyl)pyrimidine. This intermediate is then reacted with piperazine to form 6-cyclobutyl-4-(4-(1-piperazinyl)butyl)pyrimidine. The final step involves the reaction of this intermediate with 3-cyanopyridine to form CBP-307.
特性
IUPAC Name |
6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c19-11-14-4-5-17(20-12-14)23-6-8-24(9-7-23)18-10-16(21-13-22-18)15-2-1-3-15/h4-5,10,12-13,15H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPHNVFBRRMVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

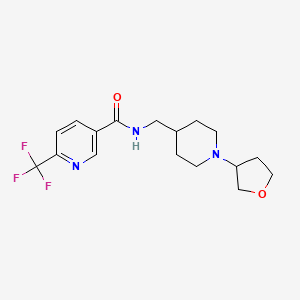
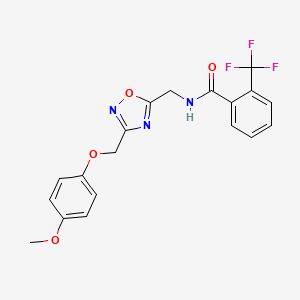
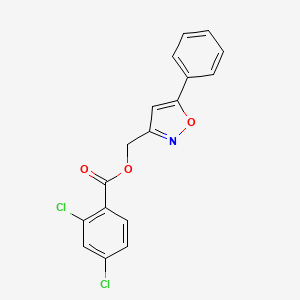
![{4-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/no-structure.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2528555.png)
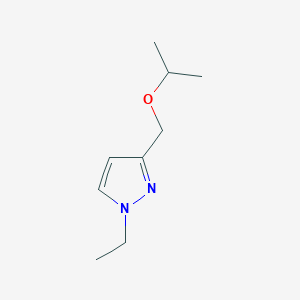
![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)
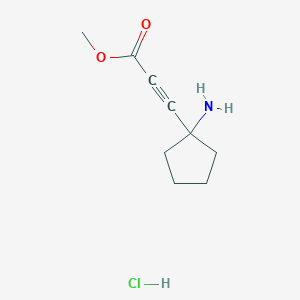
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2528562.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2528565.png)

